An In-depth Technical Guide to Dabigatran-13C,d3: Chemical Structure, Properties, and Analytical Applications
An In-depth Technical Guide to Dabigatran-13C,d3: Chemical Structure, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Dabigatran-13C,d3, an isotopically labeled form of the direct thrombin inhibitor, Dabigatran. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other quantitative bioanalytical assays involving Dabigatran.
Chemical Structure and Properties
Dabigatran-13C,d3 is a stable isotope-labeled version of Dabigatran, a potent, reversible, and competitive direct inhibitor of thrombin. The isotopic labeling involves the incorporation of one carbon-13 atom and three deuterium atoms into the Dabigatran molecule. This labeling results in a molecule that is chemically identical to Dabigatran but has a higher molecular weight, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.[1][2]
The chemical name for Dabigatran-13C,d3 is 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-(methyl-13C-d3)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid.[3]
Table 1: Chemical and Physical Properties of Dabigatran and Dabigatran-13C,d3
| Property | Dabigatran | Dabigatran-13C,d3 |
| Chemical Formula | C25H25N7O3 | C24¹³CH22D3N7O3 |
| Molecular Weight | 471.5 g/mol [4] | 475.52 g/mol [1][3] |
| CAS Number | 211914-51-1[4] | 2967480-55-1[5] |
| Appearance | White to off-white powder | Presumed to be a white to off-white powder |
| Melting Point | 276-277 °C[4] | Not explicitly reported; expected to be very similar to Dabigatran |
| Solubility | Soluble in acidic solutions, slightly soluble in DMSO[5] | Soluble in acidic solutions, slightly soluble in DMSO[5] |
Note: Specific experimental data for the physical properties of Dabigatran-13C,d3 are not widely published. The properties are expected to be nearly identical to those of unlabeled Dabigatran due to the nature of isotopic substitution.
Mechanism of Action of Dabigatran
Dabigatran functions as a direct thrombin inhibitor. Thrombin (Factor IIa) is a crucial enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. By binding to the active site of both free and clot-bound thrombin, Dabigatran effectively blocks this conversion, thereby preventing thrombus formation.[1][2]
Caption: Mechanism of action of Dabigatran as a direct thrombin inhibitor.
Application as an Internal Standard in Bioanalysis
The primary application of Dabigatran-13C,d3 is as an internal standard in the quantitative analysis of Dabigatran in biological matrices, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical chemistry as it compensates for variability in sample preparation and matrix effects, leading to high accuracy and precision.[6]
Table 2: Representative LC-MS/MS Parameters for Dabigatran Analysis using Labeled Internal Standards
| Parameter | Dabigatran | Dabigatran-13C,d3 (or similar labeled standard) |
| Precursor Ion (m/z) | 472.2 | 475.0 / 476.0 / 478.2 |
| Product Ion (m/z) | 289.1 | 292.0 / 293.0 / 295.2 |
| Linearity Range | 1 - 500 ng/mL | N/A |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL | N/A |
Note: The exact m/z values may vary slightly depending on the specific labeling pattern (e.g., d3 vs. 13C6) and the instrument used.[7][8][9]
Experimental Protocols
The following section outlines a typical experimental protocol for the quantification of Dabigatran in human plasma using Dabigatran-13C,d3 as an internal standard. This protocol is a composite based on several published methods.[7][8][9]
Sample Preparation (Protein Precipitation)
-
Thaw Plasma Samples: Thaw frozen human plasma samples at room temperature.
-
Spike with Internal Standard: To a 50 µL aliquot of plasma, add 20 µL of a 100 ng/mL solution of Dabigatran-13C,d3 in methanol.
-
Protein Precipitation: Add 180 µL of methanol to the plasma sample.
-
Vortex: Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-0.5 min: 15% B
-
0.5-1.0 min: Ramp to 95% B
-
1.0-2.0 min: Hold at 95% B
-
2.0-2.1 min: Return to 15% B
-
2.1-3.0 min: Re-equilibrate at 15% B
-
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dabigatran: 472.2 → 289.1
-
Dabigatran-13C,d3: 475.0 → 292.0 (or other appropriate transition based on the specific labeled standard)
-
-
Data Analysis: The concentration of Dabigatran in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.
Caption: Experimental workflow for the quantification of Dabigatran in plasma.
Synthesis of Isotopically Labeled Dabigatran
The synthesis of isotopically labeled Dabigatran, including Dabigatran-13C,d3, typically involves a multi-step process starting from commercially available labeled precursors. For example, a common approach for deuterium labeling involves using deuterium methylamine hydrochloride as the deuterium source.[10][11][12] The synthesis of a 13C-labeled version of the prodrug, dabigatran etexilate, has been described starting from aniline-¹³C₆. While the specific synthesis of Dabigatran-13C,d3 is proprietary to the manufacturers, the general synthetic routes for Dabigatran and its analogs are well-documented in the scientific and patent literature.
Conclusion
Dabigatran-13C,d3 is an indispensable tool for the accurate and precise quantification of Dabigatran in biological samples. Its chemical and physical properties are nearly identical to the parent compound, allowing it to serve as an ideal internal standard in LC-MS/MS assays. The detailed experimental protocols and understanding of its application are crucial for researchers and drug development professionals working on the pharmacokinetics and therapeutic monitoring of this important anticoagulant.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dabigatran-13C-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 4. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the DOAC-Stop Procedure by LC-MS/MS Assays for Determining the Residual Activity of Dabigatran, Rivaroxaban, and Apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endotell.ch [endotell.ch]
- 10. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]
